![molecular formula C14H15NO4S B2925392 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid CAS No. 292068-77-0](/img/structure/B2925392.png)

5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid

Vue d'ensemble

Description

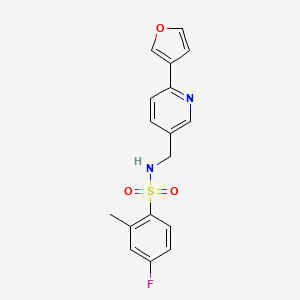

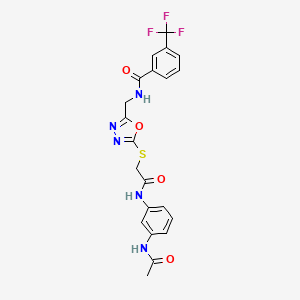

5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid is a compound with the molecular formula C14H15NO4S . It is a derivative of benzo[b]thiophene, a heterocyclic sulfur compound . This compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

Thiophene derivatives, including 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid, can be synthesized through various methods. One of the significant synthetic methods to thiophene derivatives is the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid is based on a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur as a heteroatom . The compound has a tert-butoxycarbonylamino group attached to the 5-position and a carboxylic acid group attached to the 2-position of the benzo[b]thiophene core .Chemical Reactions Analysis

Thiophene derivatives, including 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid, can undergo various chemical reactions. For instance, thiophene derivatives can undergo degradation by employing a mixture of washed cells of Rhodococcus erythropolis DS-3 and Gordonia sp. C-6 .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid include its molecular formula (C14H15NO4S), average mass (293.338 Da), and monoisotopic mass (293.072174 Da) .Applications De Recherche Scientifique

Synthetic Organic Chemistry

Nucleophilic substitutions and radical reactions : "5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid" and its derivatives serve as versatile building blocks in synthetic organic chemistry. They facilitate nucleophilic substitutions of the benzene ring with aromatic amines and alcohols under mild conditions. The aromatic core and the carbonyl unit can be targeted by aliphatic amines, leading to the formation of azocarboxamides. Furthermore, the benzene ring can be modified through radical reactions, including oxygenation, halogenation, and aryl-aryl coupling, enabled by the tert-butyloxycarbonylazo group. This flexibility makes them invaluable in the synthesis of complex organic molecules (Hannelore Jasch, S. B. Höfling, M. Heinrich, 2012).

Protective Group Chemistry

Selective Deprotection of N-Boc : The tert-butoxycarbonyl (Boc) group is extensively used in organic synthesis for the protection of amines and amino acids. "5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid" demonstrates the utility of Boc as a protective group that can be deprotected under mild and selective conditions. This feature is particularly significant in the synthesis of peptides and small molecules, where the Boc group ensures the integrity of sensitive functional groups during complex reaction sequences (Z. Min, 2007).

Material Science and Luminescence

Metal-Organic Frameworks (MOFs) : "5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid" and its analogs play a crucial role in the construction of Metal-Organic Frameworks (MOFs), which are used for environmental contaminant detection and pesticide removal. The thiophene-functionalized dicarboxylate ligands derived from such compounds facilitate the assembly of MOFs with diverse structures and properties. These MOFs exhibit exceptional luminescence sensitivity to environmental contaminants like Hg(II), Cu(II), Cr(VI), and organic pollutants, highlighting their potential in environmental monitoring and remediation (Yang Zhao et al., 2017).

Pharmaceutical Applications

Amino Acid and Peptide Synthesis : The compound and its derivatives are instrumental in the synthesis of novel amino acids and dehydroamino acids containing the benzo[b]thiophene moiety. These synthesized compounds find applications in pharmaceuticals, contributing to the development of new drugs and therapeutic agents. The methodologies involve Michael addition or sequential Michael addition and palladium-catalyzed cross-couplings, demonstrating the compound's versatility in facilitating complex synthetic transformations (Ana S. Abreu et al., 2003).

Orientations Futures

Mécanisme D'action

Mode of Action

It’s known that tert-butyloxycarbonyl-protected amino acids, which this compound is a derivative of, have been used in dipeptide synthesis . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Biochemical Pathways

It’s known that thiophene derivatives, which this compound is a part of, have been used in various biochemical applications, including the synthesis of biologically active compounds .

Result of Action

It’s known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Propriétés

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-14(2,3)19-13(18)15-9-4-5-10-8(6-9)7-11(20-10)12(16)17/h4-7H,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLFQKVJBXZJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00951801 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butoxycarbonylamino-benzo[b]thiophene-2-carboxylic acid | |

CAS RN |

292068-77-0 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-1-benzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00951801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-{[(tert-butoxy)carbonyl]amino}-1-benzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1R,2S)-2-(3-fluoro-4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2925317.png)

![1-Benzyl-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2925319.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2925320.png)

![5-benzyl-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2925321.png)

![[(1S,2S,4R,5R,6R,10S,11R,12S,15S,16S,18R,19S)-16-Acetyloxy-6-(furan-3-yl)-11,18-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-4-yl] acetate](/img/structure/B2925322.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B2925324.png)

![3-[(3-Methylphenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925326.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)